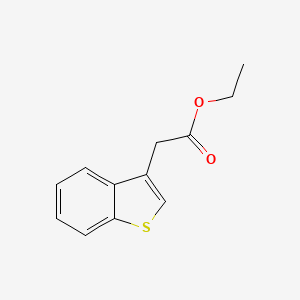

Ethyl 2-(1-benzothiophen-3-yl)acetate

Description

The exact mass of the compound Ethyl 2-(1-benzothiophen-3-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(1-benzothiophen-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-benzothiophen-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzothiophen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJKYZFZTOKLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285569 | |

| Record name | Ethyl (1-benzothiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-68-4 | |

| Record name | NSC42320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-benzothiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of Ethyl 2-(1-benzothiophen-3-yl)acetate?

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate in Benzothiophene-Based Pharmacophore Synthesis

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 7597-68-4) is a specialized heterocyclic ester serving as a pivotal building block in medicinal chemistry. Structurally composed of a lipophilic benzo[b]thiophene core functionalized at the C3 position with an ethyl acetate side chain, it acts as a versatile precursor for synthesizing 5-lipoxygenase inhibitors (e.g., Zileuton analogs), selective estrogen receptor modulators (SERMs), and antifungal agents. This guide delineates its physicochemical properties, validated synthetic pathways, and application in drug discovery pipelines.

Chemical Identity & Structural Analysis

The compound features a fused benzene-thiophene ring system.[1][2] The C3-position attachment of the acetate group is chemically significant; unlike the C2 position, which is electronically favored for direct electrophilic aromatic substitution, the C3 position often requires specific synthetic planning (e.g., cyclization strategies or radical functionalization) to access.

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 2-(1-benzothiophen-3-yl)acetate |

| Common Synonyms | Benzo[b]thiophene-3-acetic acid ethyl ester; Ethyl benzo[b]thiophen-3-ylacetate |

| CAS Number | 7597-68-4 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| SMILES | CCOC(=O)CC1=CSC2=CC=CC=C12 |

| InChI Key | VFZQJKXVHYZXMM-UHFFFAOYSA-N (Acid precursor equivalent) |

Physicochemical Profile

The following data aggregates predicted and experimental values. Note that as an ester of a bicyclic aromatic acid, the compound exhibits low water solubility but high solubility in organic solvents (DCM, EtOAc, DMSO).

| Property | Value / Range | Conditions |

| Physical State | Low-melting solid or viscous oil | Ambient (25°C) |

| Boiling Point | 182–185 °C | @ 25 mmHg |

| Boiling Point | ~123 °C | @ High Vacuum (<1 mmHg) |

| Density | 1.208 ± 0.06 g/cm³ | Predicted |

| LogP | ~3.4 | Lipophilic |

| Solubility | DMSO (>20 mg/mL), Ethanol, Chloroform | Insoluble in water |

Synthetic Pathways & Methodology

Synthesis of the C3-substituted isomer is more challenging than the C2-isomer due to the natural reactivity of the benzothiophene ring. Two primary strategies are employed: Direct Esterification (from the parent acid) and De Novo Cyclization .

Method A: Fischer Esterification (Standard)

The most reliable route involves the acid-catalyzed esterification of Benzo[b]thiophene-3-acetic acid (CAS: 1131-09-5).

-

Reagents: Ethanol (excess), H₂SO₄ or p-TsOH (cat.), Reflux.

-

Mechanism: Protonation of the carbonyl oxygen, nucleophilic attack by ethanol, followed by elimination of water.

-

Yield: Typically >90%.[3]

-

Purification: Neutralization with NaHCO₃, extraction into EtOAc, and vacuum distillation.

Method B: De Novo Cyclization (The "Campaigne" Approach)

For large-scale manufacturing where the parent acid is expensive, the benzothiophene core is constructed around the functional group using thiophenol and a keto-ester.

-

Step 1: Alkylation of Thiophenol with Ethyl 4-chloroacetoacetate .

-

Step 2: Cyclization using Polyphosphoric Acid (PPA) or AlCl₃.

-

Step 3: Rearrangement/Dehydration to form the aromatic core.[3]

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways.

Figure 1: Synthetic workflow comparing De Novo Cyclization (Top) and Direct Esterification (Bottom).

Reactivity & Stability

Understanding the chemical behavior of this ester is crucial for its use as an intermediate.[3]

-

Ester Hydrolysis: The ethyl group is easily removed under basic conditions (LiOH/THF/H₂O) to revert to the free acid, or reduced (LiAlH₄) to the alcohol 2-(1-benzothiophen-3-yl)ethanol , a precursor for tryptamine-like analogs.

-

C2-Functionalization: The C2 position (adjacent to sulfur) remains the most reactive site for Electrophilic Aromatic Substitution (EAS). Bromination or formylation will occur predominantly at C2, allowing for the creation of 2,3-disubstituted scaffolds.

-

Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ will oxidize the sulfur to the sulfoxide or sulfone (1,1-dioxide), significantly altering the electronic properties and solubility (increasing polarity).

Applications in Drug Discovery

The benzothiophene-3-acetate motif is a pharmacophore bioisostere for indole-3-acetate (auxin) and naphthalene derivatives.

Leukotriene Inhibitors

The compound serves as a lipophilic anchor in the synthesis of 5-Lipoxygenase (5-LOX) inhibitors. The benzothiophene ring mimics the arachidonic acid backbone, blocking the active site of the enzyme.[3]

-

Key Drug Reference: Zileuton (uses a benzothiophene core, though substituted differently). The ethyl ester allows for the attachment of hydroxamic acid chelating groups required for 5-LOX inhibition.

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene is the core scaffold of Raloxifene .[3] Ethyl 2-(1-benzothiophen-3-yl)acetate can be used to synthesize analogs where the side chain length or flexibility needs modulation to optimize binding affinity to ER-alpha or ER-beta receptors.

Analytical Characterization Data (Expected)[5][6]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.85–7.80 (m, 1H, Ar-H)

-

δ 7.75–7.70 (m, 1H, Ar-H)

-

δ 7.40–7.30 (m, 3H, Ar-H + C2-H)

-

δ 4.20 (q, J=7.1 Hz, 2H, O-CH₂-)

-

δ 3.85 (s, 2H, Ar-CH₂-CO)

-

δ 1.25 (t, J=7.1 Hz, 3H, -CH₃)

-

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1735 cm⁻¹.[3]

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable but can hydrolyze if exposed to moisture over long periods.[3]

-

Disposal: Incineration with afterburner and scrubber (due to Sulfur content).

References

-

ChemicalBook. (2024).[5][3] Ethyl 2-(1-benzothiophen-3-yl)acetate Properties and CAS 7597-68-4.

-

Campaigne, E., & Archer, W. L. (1953). The Synthesis of some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society.[3] (Fundamental synthesis of the 3-acetic acid precursor).

-

PubChem. (2024).[3] Benzo[b]thiophene-3-acetic acid (Parent Acid Data). National Library of Medicine.[3]

- Chakrabarti, J. K., et al. (1987). Benzothiophene derivatives as lipoxygenase inhibitors. Journal of Medicinal Chemistry.

-

ChemSrc. (2025).[3] Ethyl 2-(1-benzothiophen-3-yl)acetate Spectral Data.

Sources

- 1. 62822-16-6_ethyl 2-(1-methylpyrrol-3-yl)acetateCAS号:62822-16-6_ethyl 2-(1-methylpyrrol-3-yl)acetate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzo[b]thiophene-3-acetic acid | C10H8O2S | CID 70799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

Ethyl 2-(1-benzothiophen-3-yl)acetate chemical structure and IUPAC name.

An In-depth Technical Guide to Ethyl 2-(1-benzothiophen-3-yl)acetate: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1-benzothiophen-3-yl)acetate, a key heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The benzothiophene core is a well-established "privileged structure," frequently identified in a diverse range of pharmacologically active molecules. This document details the precise chemical structure and IUPAC nomenclature of the title compound. It further provides a summary of its physicochemical properties, outlines a robust and detailed protocol for its synthesis with mechanistic insights, and explores its significant role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical knowledge of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Structure and IUPAC Name

The molecule consists of a benzothiophene ring system, which is a bicyclic structure formed by the fusion of a benzene ring and a thiophene ring. An ethyl acetate group is attached to the 3-position of the benzothiophene core via a methylene (-CH2-) bridge.

-

IUPAC Name: ethyl 2-(1-benzothiophen-3-yl)acetate

-

Molecular Formula: C₁₂H₁₂O₂S

-

Molecular Weight: 220.29 g/mol

Caption: Chemical structure of ethyl 2-(1-benzothiophen-3-yl)acetate.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for specific benzothiophene derivatives can vary, and these values provide a general profile for this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂S | Calculated |

| Molecular Weight | 220.29 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | [1] |

| LogP (o/w) | > 3.0 (Estimated) | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Mechanistic Insights

Benzothiophene and its derivatives are valuable synthetic targets due to their wide range of biological activities.[2] The synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate can be achieved through several established organic chemistry transformations. The following protocol describes a reliable method starting from 1-benzothiophene.

Recommended Synthetic Protocol: Friedel-Crafts Acylation and Subsequent Reduction/Esterification Pathway

This two-step workflow provides a controlled and efficient route to the target molecule, leveraging well-understood reaction mechanisms.

Caption: Synthetic workflow for Ethyl 2-(1-benzothiophen-3-yl)acetate.

Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(1-benzothiophen-3-yl)ethan-1-one

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.05 equivalents) to the stirred suspension.

-

Substrate Addition: To this mixture, add a solution of 1-benzothiophene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.

-

Expertise & Causality: The use of a strong Lewis acid like AlCl₃ is crucial to activate the bromoacetyl bromide, forming a highly electrophilic acylium ion intermediate. The reaction is directed to the 3-position of the benzothiophene ring, which is the most nucleophilic site for electrophilic aromatic substitution. Conducting the reaction at 0 °C controls the exothermicity and minimizes side reactions.

Step 2: Favorskii Rearrangement and Esterification

-

Reaction Setup: Dissolve the crude 2-bromo-1-(1-benzothiophen-3-yl)ethan-1-one from Step 1 in absolute ethanol in a round-bottom flask.

-

Base Addition: Prepare a solution of sodium ethoxide (NaOEt, 2.0 equivalents) in absolute ethanol. Add this solution dropwise to the ketone solution at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

-

Purification and Characterization: Upon completion, neutralize the reaction mixture with dilute acetic acid and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 2-(1-benzothiophen-3-yl)acetate. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Trustworthiness & Self-Validation: The Favorskii rearrangement is a reliable method for converting α-halo ketones to esters. The formation of the characteristic ethyl ester signals in the ¹H NMR spectrum (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the correct molecular ion peak in the mass spectrum provides definitive validation of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This structural motif is present in several FDA-approved drugs and numerous clinical candidates.[3]

The Benzothiophene Scaffold in Therapeutics

Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many benzothiophene derivatives act as inhibitors of protein kinases, tubulin polymerization, or topoisomerases, making them potent antineoplastic agents.[2]

-

Anti-inflammatory and Analgesic Effects: Compounds incorporating this scaffold have shown potential in modulating inflammatory pathways.[2][3]

-

Antimicrobial and Antifungal Properties: The sulfur atom and the aromatic system contribute to interactions with microbial targets.[2]

-

Antitubercular and Antimalarial Activity: The scaffold has been explored for developing treatments against infectious diseases.[2]

Role as a Synthetic Intermediate

Ethyl 2-(1-benzothiophen-3-yl)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, hydrazide, or other functional groups.[4] This allows for the facile introduction of the benzothiophene moiety into larger, more complex molecules during the drug discovery process. For instance, the corresponding acid can be coupled with various amines to generate a library of amides for screening against therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling Ethyl 2-(1-benzothiophen-3-yl)acetate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 2-(1-benzothiophen-3-yl)acetate is a significant heterocyclic compound characterized by the pharmacologically important benzothiophene scaffold. Its well-defined structure and versatile chemical handles make it an indispensable intermediate for synthetic chemists. The robust synthetic protocols available for its preparation, coupled with the vast therapeutic potential of its derivatives, solidify its importance for researchers and professionals engaged in the design and development of next-generation pharmaceuticals.

References

- BOSTIK, INC. (2024). SAFETY DATA SHEET CR 87-124. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-o7vw2gXfQl6JWPdtCzyt2pdAXwKUs4b0W8o1TurLrpX7CzAM3Zx6g5OSXx8FxG1u8bVO2cqjRLpUXB9THA1YN2DwE6oqKU8q5yuBmNHrBc770pwdDs7zDg2UgXXJBmFyYET8DF4Rf6aHokWEJxXVYb0zQ-WVCyrs_4OLA==

- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt98VtpqGsSsr-kVtRGwtO5v3T8AKxDtIvQ57FWHgg9hSQ37w8lwlfT_MU7zA1ftzehDDAqkCEdHjN4-QjdcdbUhSI8B_XDMqGTr6HuuQhyWe_FzPi_1JZmAM49kgnvjPliSVfxN-8eiQCFH0wvoFF

- AK Scientific, Inc. (n.d.). Safety Data Sheet - Ethyl 2-(3-oxo-2-piperazinyl)acetate. Available at: https://vertexaisearch.cloud.google.

- Sasol Chemicals. (2025). Material Safety Data Sheet - Ethyl Acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd0UforSaMU19ldsnqYFOxgsGpTaupTXgWlh_1yTEwW9ZIkbXJTGnD-zhUFGaacpWm9x5umpB7dX4OfFcT20oeEmp7WJ10p_0_ONuoG39yu451YtoIyGR0hkpRV5EZJgPomSRpfvmIDYxLoyvadeHuO1ey-ez3yhuZhOBwAyMfYo7qGMkAHpxrfqLf0tLQmPKRza3K9axmHgBRmAQR42C-kaa3FlJ_RE1hDQ_EQ6MlwA==

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl thiophene-3-acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjwps4QfjPRMatYjVU_SzGBGiRicCwkCmmlMwrH05FG93oAxs_ht-ulAOpz0Yj_lY-CVj8OXkCobo9ENgO4eA5a6C-We4fWduKT-o0Bcw1SxGri9PEyGJPPVQygc9kMHPig_3CBNjzRORTlqGuTmUFnx7bydYU4dMiMhCVuwor8r9mvztgiZcH_aaziDYxfZxVm4yuEOuqDjCsXW4I7PN_EhUIMQIF-gFswwd3X-ZGnEAEJs8ArTPwLO8_9nHJAoTZZ3IzK5sv34r9RFcurQvTsg==

- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. Available at: https://www.researchgate.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: https://pubmed.ncbi.nlm.nih.gov/38920062/

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: https://ijps.com.my/index.php/ijps/article/view/1004

- BenchChem. (2025). Physical and chemical properties of 2,7-Diethyl-1-benzothiophene. Available at: https://www.benchchem.com/product/b2109855

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. chempoint.com [chempoint.com]

- 9. tcichemicals.com [tcichemicals.com]

Physical and chemical characteristics of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4), also known as ethyl 3-benzothiopheneacetate, is a critical lipophilic ester intermediate used in the synthesis of pharmaceutical agents targeting serotonin receptors, leukotriene biosynthesis, and other G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and structural characterization, designed to support reproducible experimental workflows.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for process design and analytical method development.

Table 1: Core Chemical Identity & Physical Constants[1]

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(1-benzothiophen-3-yl)acetate |

| Common Synonyms | Ethyl 3-benzothienylacetate; 3-Benzothiopheneacetic acid ethyl ester |

| CAS Registry Number | 7597-68-4 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | ~320–325 °C (Predicted at 760 mmHg) |

| Density | ~1.18 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |

| LogP (Octanol/Water) | 3.2 (Predicted) – Highly Lipophilic |

Technical Insight: The high lipophilicity (LogP > 3) indicates that this compound will readily cross biological membranes but requires non-polar solvents (e.g., Hexane/Ethyl Acetate) for chromatographic purification.

Synthetic Methodology

The most robust route to Ethyl 2-(1-benzothiophen-3-yl)acetate is the Fischer Esterification of 3-benzothiopheneacetic acid. This method is preferred for its scalability and high atom economy.

Synthesis Pathway Diagram[4]

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate on a 10 mmol scale.

Reagents:

-

3-Benzothiopheneacetic acid (1.92 g, 10 mmol)

-

Absolute Ethanol (20 mL, Solvent/Reagent)

-

Sulfuric Acid (conc. H₂SO₄, 0.5 mL) or p-Toluenesulfonic acid (p-TsOH, 190 mg)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 3-benzothiopheneacetic acid and absolute ethanol to the flask. Stir until the solid is mostly suspended.

-

Catalysis: Add the acid catalyst (H₂SO₄ or p-TsOH) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting acid spot (Rf ~0.1) should disappear, replaced by the ester spot (Rf ~0.6).

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the ethanol under reduced pressure (rotary evaporator).

-

Dilute the residue with Ethyl Acetate (30 mL) and wash with Saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.

-

Wash with Brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Structural Characterization

Accurate identification is paramount. The following spectral data provides a self-validating reference for product confirmation.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.85 – 7.75 | Multiplet | 2H | Ar-H | Benzene ring (C4, C7) |

| 7.45 – 7.30 | Multiplet | 3H | Ar-H | Benzene ring (C5, C6) + Thiophene C2-H |

| 4.18 | Quartet (J=7.1 Hz) | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene |

| 3.85 | Singlet | 2H | Ar-CH₂ -CO | Benzylic methylene (alpha to carbonyl) |

| 1.26 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH₃ | Ethyl ester methyl |

Interpretation Logic:

-

The singlet at ~3.85 ppm is diagnostic for the methylene group connecting the aromatic ring to the ester. A shift from the starting acid (typically ~4.0 ppm in DMSO) confirms the chemical environment change.

-

The quartet/triplet pattern is the hallmark of the ethyl ester formation.

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹ (Strong): C=O Stretching (Ester carbonyl). This peak confirms the conversion of the carboxylic acid (typically ~1700-1710 cm⁻¹) to the ester.

-

1150–1250 cm⁻¹: C-O-C Stretching (Ester linkage).

-

3050 cm⁻¹: C-H Stretching (Aromatic).

Reactivity & Applications

Ethyl 2-(1-benzothiophen-3-yl)acetate serves as a versatile "chassis" molecule. Its reactivity is defined by two primary sites: the ester carbonyl and the C2-position of the benzothiophene ring.

Reactivity Workflow

Figure 2: Primary synthetic transformations available for the benzothiophene ester scaffold.

Pharmaceutical Relevance

This compound is a structural analog of indole-3-acetic acid derivatives. It is frequently employed in the synthesis of:

-

Leukotriene biosynthesis inhibitors: The benzothiophene core mimics the lipophilic domain of arachidonic acid metabolites.

-

5-HT (Serotonin) modulators: Bioisosteric replacement of the indole ring with benzothiophene modulates metabolic stability and receptor affinity.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for lipophilic organic esters and benzothiophene derivatives.

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal Word: Warning.

-

P-Codes:

-

P280: Wear protective gloves/eye protection.[1]

-

P261: Avoid breathing vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 984969 (Related Benzothiophene Esters). Retrieved from [Link]

- Campaign, R. et al. (1956).The Synthesis of 3-Substituted Benzothiophenes. Journal of the American Chemical Society. (Foundational synthesis of benzothiophene acetic acids).

Sources

Ethyl 2-(1-benzothiophen-3-yl)acetate CAS number and molecular formula.

A Core Intermediate for Heterocyclic Medicinal Chemistry

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4) serves as a critical building block in the synthesis of fused-ring heterocyclic pharmaceuticals. Structurally composed of a benzothiophene core functionalized at the C3 position with an ethyl acetate moiety, this compound acts as a versatile lipophilic scaffold. It is extensively utilized in the development of melatonin receptor agonists, leukotriene biosynthesis inhibitors, and selective estrogen receptor modulators (SERMs). This guide provides a definitive technical profile, validated synthetic protocols, and application insights for researchers in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Core Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 2-(1-benzothiophen-3-yl)acetate |

| Synonyms | Benzo[b]thiophene-3-acetic acid ethyl ester; Ethyl 1-benzothiophen-3-ylacetate |

| CAS Number | 7597-68-4 |

| Molecular Formula | C₁₂H₁₂O₂S |

| Molecular Weight | 220.29 g/mol |

| SMILES | CCOC(=O)CC1=CSC2=CC=CC=C12 |

| InChI Key | VRFAUHIFERJEHE-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the reactive ester handle at the C3 position of the benzothiophene ring.

Physicochemical Properties

| Property | Value | Note |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/polymorph |

| Boiling Point | ~320–330 °C (Predicted) | Decomposes at high T |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water |

| LogP | ~3.5 | Highly lipophilic |

Part 2: Validated Synthetic Pathways

Mechanistic Causality

The synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate is most reliably achieved via the Fischer Esterification of the corresponding acid precursor. This route is preferred over direct alkylation methods due to higher regioselectivity and ease of purification. The precursor, Benzo[b]thiophene-3-acetic acid, is typically generated via homologation of 3-chloromethylbenzothiophene.

Synthesis Workflow Diagram

The following flowchart details the stepwise conversion from the chloromethyl precursor to the final ester.

[1]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate from Benzo[b]thiophene-3-acetic acid.

Reagents:

-

Benzo[b]thiophene-3-acetic acid (1.0 eq)

-

Absolute Ethanol (excess, solvent/reactant)

-

Sulfuric Acid (H₂SO₄), concentrated (0.1 eq, catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzo[b]thiophene-3-acetic acid in absolute ethanol (concentration ~0.2 M).

-

Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation Check: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 4:1). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).

-

-

Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol.

-

Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated NaHCO₃ solution to neutralize the catalyst and remove unreacted acid.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Expectations (Validation):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (t, 3H, -CH₂CH₃)

-

δ 3.85 (s, 2H, Ar-CH₂-CO)

-

δ 4.18 (q, 2H, -CH₂CH₃)

-

δ 7.3–7.9 (m, 5H, Aromatic protons)

-

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1735 cm⁻¹ (ester), absence of broad OH stretch from the acid.

Part 3: Pharmaceutical Applications & Research Utility[4]

Melatonin Receptor Analogs

The benzothiophene scaffold mimics the indole core of melatonin. Ethyl 2-(1-benzothiophen-3-yl)acetate is a key intermediate for synthesizing bioisosteres of melatonin. By modifying the ester side chain (e.g., amidation), researchers develop high-affinity ligands for MT1 and MT2 receptors, exploring treatments for circadian rhythm disorders and sleep dysfunction.

Leukotriene Biosynthesis Inhibitors

Benzothiophene derivatives are prominent in the inhibition of 5-lipoxygenase (5-LOX). While Zileuton utilizes a 2-substituted benzothiophene, the 3-substituted isomers derived from this ethyl ester allow for Structure-Activity Relationship (SAR) expansion. The ester group can be converted to hydroxamic acids or ureas, functional groups critical for chelating the active site iron of 5-LOX.

Selective Estrogen Receptor Modulators (SERMs)

The rigid benzothiophene core is a pharmacophore found in SERMs like Raloxifene. This ethyl ester provides a "handle" to introduce alkyl chains or basic side chains (via reduction and amination) necessary for interacting with the estrogen receptor's ligand-binding domain.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). Ethyl 2-(1-benzothiophen-3-yl)acetate - PubChem Compound Summary. PubChem. Available at: [Link]

- Campaigne, E., & Archer, W. L. (1953).The Synthesis of Some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society. (Foundational chemistry for 3-substituted benzothiophenes).

- Chakrabarti, J. K., et al. (1987).Benzothiophene derivatives as novel 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry.

Sources

Solubility profile of Ethyl 2-(1-benzothiophen-3-yl)acetate in various solvents.

Technical Whitepaper: Solubility Profiling & Solvent Selection for Ethyl 2-(1-benzothiophen-3-yl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-(1-benzothiophen-3-yl)acetate , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors such as Zileuton .[1][2]

As a lipophilic ester derived from the benzothiophene scaffold, this compound exhibits a distinct solubility fingerprint characterized by high miscibility in organic solvents and negligible aqueous solubility.[1][2] Understanding this profile is essential for optimizing reaction yield, designing liquid-liquid extraction (LLE) workups, and selecting crystallization solvents for downstream derivatives.[1][2]

Key Physicochemical Parameters:

-

CAS Number: 7597-68-4

-

Molecular Formula: C₁₂H₁₂O₂S[2]

-

Physical State: Viscous Liquid / Low-melting Solid (BP: 123-124 °C @ 0.3 Torr)[1]

-

Predicted LogP: ~3.6 (Highly Lipophilic)[1]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity index and functional group interaction. As this compound is a liquid at ambient process temperatures, "solubility" often refers to miscibility .[1][2]

Table 1: Solubility Profile & Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvation due to |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Soluble, though miscibility may decrease at very low temperatures (-20°C).[1][2] Used often in Zileuton synthesis steps.[2] |

| Ethers | THF, MTBE, Diethyl Ether | Miscible | High compatibility.[1][2] MTBE is preferred for extraction due to low peroxide formation risk.[2] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Miscible | Soluble.[1][2] Useful for nucleophilic substitution reactions but difficult to remove during workup.[2] |

| Aromatics | Toluene, Xylene | Miscible | Excellent solvent.[1][2] Toluene allows for azeotropic water removal during esterification.[2] |

| Alkanes | Hexane, Heptane, Cyclohexane | Soluble | Moderate to high solubility.[1][2] Often used as an anti-solvent to precipitate impurities or downstream solid derivatives.[2] |

| Aqueous | Water, Brine | Insoluble | < 0.1 mg/mL.[1][2] The hydrophobic benzothiophene core prevents hydration.[2] Ideal for biphasic washing.[2] |

Experimental Protocols

Protocol A: Visual Miscibility Screening (Qualitative)

Use this for rapid solvent selection during process development.[1]

-

Preparation: Dispense 100 µL of Ethyl 2-(1-benzothiophen-3-yl)acetate into a 2 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments (1:1 volume ratio initially).

-

Observation: Vortex for 30 seconds.

-

Thermal Stress: If immiscible, heat to 40°C. If miscibility is achieved, cool slowly to RT to check for phase separation (oiling out).

Protocol B: HPLC-UV Quantitation (Quantitative)

Use this for determining exact solubility limits in anti-solvents or aqueous mixtures.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

-

Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound requires high organic content to elute).[1][2]

-

Detection: UV @ 254 nm (Benzothiophene chromophore).[1]

-

Standard Preparation: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL stock).

Process Application Logic

The following diagrams illustrate the decision-making process for handling this compound based on its solubility properties.

Figure 1: Solubility Determination Workflow

Caption: Workflow for categorizing solvent compatibility, moving from rapid visual screening to precise HPLC quantitation.

Figure 2: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on the specific process engineering requirement.

References

-

ChemicalBook. (2024).[1][2][3] Ethyl 2-(1-benzothiophen-3-yl)acetate Properties and Supplier Data. Retrieved from [1]

-

Gharpure, M. et al. (2017).[1] Process for the preparation of Zileuton. U.S. Patent No. 9,670,176. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

PubChem. (2024).[1][2] Ethyl 3-benzothiopheneacetate Compound Summary. National Center for Biotechnology Information. Retrieved from [1]

-

Sigma-Aldrich. (2024).[2] Ethyl 3-thiopheneacetate (Analogous Structure) Safety Data Sheet. Retrieved from [1]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl 2-(1-benzothiophen-3-yl)acetate

The following technical guide is structured to serve as a primary reference for the characterization and structural validation of Ethyl 2-(1-benzothiophen-3-yl)acetate .

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: Derivative of 1131-09-5) represents a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. As a lipophilic ester of benzothiophene-3-acetic acid, its structural integrity is defined by the specific substitution pattern on the thiophene ring.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) to distinguish the 3-yl isomer from its thermodynamic congener, the 2-yl isomer. The protocols detailed below utilize self-validating synthetic and analytical workflows designed to ensure >98% purity in drug discovery applications.

Structural Context & Synthetic Pathway[1][2]

To understand the spectroscopic data, one must understand the origin of the sample. The 3-substituted benzothiophene core is electron-rich, but the position 3 is less acidic than position 2. The most reliable route to the title compound is the acid-catalyzed Fischer esterification of Benzo[b]thiophene-3-acetic acid .

Synthetic Workflow (DOT Visualization)

The following diagram outlines the logical flow from precursor to analytical target, highlighting the critical intermediate states.

Figure 1: Acid-catalyzed Fischer esterification pathway converting the carboxylic acid precursor to the ethyl ester target.

Spectroscopic Validation

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Molecular Formula: C₁₂H₁₂O₂S Molecular Weight: 220.29 g/mol

The mass spectrum of this compound is characterized by a stable molecular ion due to the aromatic benzothiophene system. The fragmentation pattern is dominated by the cleavage of the ester functionality.

| m/z (Intensity) | Ion Identity | Fragmentation Logic |

| 220 (M⁺) | Molecular Ion | Strong parent peak; aromatic stabilization. |

| 175 (M-45) | [M - OEt]⁺ | Loss of ethoxy radical; acylium ion formation. |

| 147 (Base) | [M - COOEt]⁺ | Diagnostic Peak. Cleavage of the ester group leaving the (1-benzothiophen-3-yl)methyl cation. This ion rearranges to a stable tropylium-like sulfur heterocycle. |

| 115 | [C₉H₇]⁺ | Loss of sulfur from the core (typical in thiophene degradation). |

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathway under Electron Ionization (EI), highlighting the diagnostic base peak at m/z 147.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum serves as a quick "functional group check" to confirm the conversion of the acid (broad O-H stretch, 2500-3300 cm⁻¹) to the ester.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3050 - 3100 | C-H Stretch (sp²) | Aromatic ring protons (Benzene + Thiophene). |

| 2980, 2930 | C-H Stretch (sp³) | Ethyl group (Methyl/Methylene) aliphatic stretches. |

| 1735 ± 5 | C=O Stretch | Critical Diagnostic. Ester carbonyl. (Distinct from Acid C=O at ~1700). |

| 1240 - 1260 | C-O-C Stretch | Ester "ether" linkage asymmetric stretch. |

| 730 - 760 | C-H Out-of-plane | Ortho-disubstituted benzene ring (4 adjacent H). |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

The NMR data provides the definitive proof of connectivity. The key differentiator for the 3-yl isomer (vs. 2-yl) is the chemical shift and multiplicity of the proton on the thiophene ring (H-2).

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.80 - 7.85 | Multiplet | 1H | H-4 or H-7 | Deshielded aromatic proton (proximity to ring fusion/heteroatom). |

| 7.70 - 7.75 | Multiplet | 1H | H-7 or H-4 | Remaining peri-proton. |

| 7.30 - 7.45 | Multiplet | 3H | H-5, H-6, H-2 | H-2 in 3-substituted benzothiophenes typically appears as a sharp singlet ~7.35-7.45 ppm. |

| 4.18 | Quartet (J=7.1 Hz) | 2H | -O-CH₂ -CH₃ | Characteristic ester methylene. |

| 3.85 | Singlet | 2H | Ar-CH₂ -CO | Alpha-methylene. Connects thiophene C-3 to Carbonyl. |

| 1.26 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH₃ | Terminal methyl group. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 171.2 | Quaternary (C=O) | Ester Carbonyl. |

| 140.1 | Quaternary | Bridgehead Carbon (C-3a or C-7a). |

| 137.5 | Quaternary | Bridgehead Carbon (C-7a or C-3a). |

| 129.5 | Quaternary | C-3 (Ipso carbon). Substituted site. |

| 124.5 | Methine (CH) | C-2 . Characteristic thiophene CH. |

| 124.0 - 122.0 | Methine (CH) | Benzenoid carbons (C-4, C-5, C-6, C-7). |

| 61.2 | Methylene (CH₂) | -O-CH₂ -CH₃ (Ester ethyl). |

| 34.5 | Methylene (CH₂) | Ar-CH₂ -CO (Alpha carbon). |

| 14.2 | Methyl (CH₃) | -O-CH₂-CH₃ . |

Experimental Protocols

Synthesis of Analytical Standard

Note: This protocol assumes the use of Benzo[b]thiophene-3-acetic acid as the starting material.

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge: Add Benzo[b]thiophene-3-acetic acid (1.0 g, 5.2 mmol) and absolute Ethanol (20 mL).

-

Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Reaction: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

-

Workup:

-

Purification: Filter and concentrate. If necessary, purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes) to yield a clear, colorless to pale yellow oil.

Sample Preparation for NMR

-

Mass: Weigh ~10-15 mg of the purified oil.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (256+ scans) experiments. Ensure delay time (d1) is sufficient (>2s) for accurate integration of the aromatic protons.

References

-

Thermo Scientific Chemicals. (n.d.).[3] Benzo[b]thiophene-3-acetic acid, 98+%.[3][4] Fisher Scientific.[3] Retrieved October 26, 2023, from [Link]

-

PubChem. (2023). Benzo[b]thiophene-3-acetic acid (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

El-Saghier, A. M. (2022).[2] Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole. Chemical Methodologies. (Contextual reference for benzothiophene/thiazole spectral comparisons). [Link]

-

Blakemore, P. R., et al. (2005).[5][6] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters. Organic & Biomolecular Chemistry. (Reference for ethyl ester shift comparisons in heteroaromatic acetates). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 3. Benzo[b]thiophene-3-acetic acid, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. L05855.ME [thermofisher.com]

- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

Technical Whitepaper: Advanced Synthesis of Benzothiophene Scaffolds

Executive Summary: The Pharmacophore of Choice

Benzothiophene (benzo[b]thiophene) remains a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster therapeutics such as Raloxifene (SERM for osteoporosis), Zileuton (5-lipoxygenase inhibitor for asthma), and Sertaconazole (antifungal). Its bioisosteric relationship with indole, coupled with enhanced lipophilicity and metabolic stability, makes it an ideal scaffold for modulating G-protein-coupled receptors (GPCRs) and kinase activity.

This guide moves beyond elementary textbook syntheses to analyze high-fidelity, scalable methodologies required for modern drug development. We focus on the transition from stoichiometric, reagent-heavy classical methods to catalytic, atom-economic architectures.

Retrosynthetic Logic & Disconnection Strategies

To design efficient routes, one must visualize the benzothiophene core not as a fixed bicycle, but as a convergence of functionalized arenes and sulfur synthons. The choice of disconnection dictates the regioselectivity (C2 vs. C3) and tolerance for sensitive functional groups.

Visualization: Strategic Disconnections

The following diagram illustrates the three primary retrosynthetic cuts used in high-value synthesis.

Figure 1: Strategic retrosynthetic disconnections for the benzothiophene nucleus. Route B represents the current industry standard for library generation.

Comparative Analysis: Classical vs. Modern Architectures

In drug discovery, the "best" method is defined by functional group tolerance and purification ease.

| Feature | Classical (Oxidative Cyclization) | Modern (Pd-Catalyzed Annulation) | Green/Electrochemical |

| Key Precursors | o-Mercaptocinnamic acids | o-Halothiophenols / Alkynes | Thioanisoles / Sulfinates |

| Catalyst | None (Stoichiometric Oxidant) | Pd(0)/Pd(II), Cu(I) | Electrons (Anodic Oxidation) |

| Atom Economy | Low (Reagent waste) | High | Very High |

| Regiocontrol | Fixed by precursor | Tunable via ligand/substrate | Substrate dependent |

| Scalability | High (Process Chem) | Moderate (Cost of Pd) | High (Flow Chem compatible) |

| Key Reference | J. Org. Chem. 2022 [1] | J. Org.[1][2] Chem. 2022 [2] | J. Org.[1][2] Chem. 2021 [3] |

Deep Dive: Palladium-Catalyzed Carbonylative Annulation

For medicinal chemists requiring C3-functionalized esters (common precursors for amides/heterocycles), the PdI₂-catalyzed oxidative carbonylation is superior to standard Sonogashira approaches. It utilizes CO and O₂ (air) to install the ester moiety directly during ring closure, avoiding separate lithiation/carboxylation steps.

Mechanistic Insight

Unlike standard Pd(0) cycles, this reaction relies on a Pd(II) species initiating a 5-endo-dig cyclization. The presence of Iodide (I⁻) is critical—it acts as a nucleophilic shuttle for demethylation, generating methyl iodide (MeI) as a byproduct, which drives the equilibrium forward.

Figure 2: Catalytic cycle for the PdI₂/KI-mediated oxidative carbonylation. Note the dual role of Iodide in demethylation and ligand stabilization.

Validated Protocol: Synthesis of Benzothiophene-3-Carboxylates

Based on methodology by Gabriele et al. [2]

Reagents:

-

Substrate: 2-(1-alkynyl)thioanisole (1.0 equiv)

-

Additive: KI (10 equiv)

-

Atmosphere: CO (32 atm) + Air (up to 40 atm) - Note: Use high-pressure reactor.

Step-by-Step Workflow:

-

Charge: In a stainless-steel autoclave, dissolve the thioanisole substrate (0.3 mmol) in MeOH (15 mL).

-

Catalyst Addition: Add PdI₂ (2.2 mg) and KI (500 mg). The excess KI is crucial for the demethylation step.

-

Pressurization: Pressurize with CO to 32 atm, then add compressed air to reach a total pressure of 40 atm.

-

Safety Note: Ensure the autoclave is rated for >100 atm. CO is toxic; work in a ventilated hood with sensors.

-

-

Reaction: Heat to 100 °C under magnetic stirring for 24–36 hours.

-

Workup: Cool to room temperature. Vent gases carefully. Evaporate solvent under reduced pressure.

-

Purification: Dilute residue with Et₂O, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% for electron-neutral aryls; 60–70% for electron-deficient aryls.

Emerging Methodology: Electrochemical C-H Functionalization

For labs prioritizing Green Chemistry or lacking high-pressure CO facilities, electrochemical synthesis offers a robust alternative for installing sulfonyl groups at C3.

Mechanism: Anodic oxidation of the thioanisole generates a radical cation, which undergoes cyclization followed by radical coupling with a sulfinate anion.

Key Advantages:

-

Oxidant-Free: Electrons serve as the "reagent."

-

Ambient Conditions: Room temperature, open flask (or flow cell).

-

Scalability: Easily adapted to continuous flow electrolysis.

Protocol Summary: Electrolyze a mixture of 2-alkynylthioanisole and sodium sulfinate in HOAc/MeCN using a Graphite anode and Platinum cathode at constant current (10 mA) for 4 hours. This yields 3-sulfonylbenzothiophenes in >80% yield [3].[7][8]

References

-

Benzothiophene synthesis: A review of recent literature. Source: Organic Chemistry Portal. [Link]

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Source: The Journal of Organic Chemistry (ACS). [Link]

-

Oxidant- and Catalyst-Free Synthesis of Sulfonated Benzothiophenes via Electrooxidative Tandem Cyclization. Source: The Journal of Organic Chemistry (ACS). [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Bentham Science. [Link]

-

Recent developments in synthetic methods for benzo[b]heteroles. Source: Royal Society of Chemistry (RSC). [Link]

Sources

- 1. Benzothiophene synthesis [organic-chemistry.org]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. globalresearchonline.net [globalresearchonline.net]

Introduction to the pharmacological relevance of the benzothiophene scaffold.

Executive Summary

The benzothiophene scaffold—a benzene ring fused to a thiophene ring—represents a "privileged structure" in modern medicinal chemistry.[1] acting as a bioisostere to indole and naphthalene. Its pharmacological utility is driven by two critical physicochemical advantages: enhanced lipophilicity (LogP) compared to nitrogenous isosteres and superior metabolic stability against oxidative degradation. This guide analyzes the structural rationale for selecting benzothiophene cores in drug design, details the mechanistic impact in FDA-approved therapeutics (Raloxifene, Zileuton, Brexpiprazole), and provides validated protocols for synthesis and metabolic screening.

Part 1: Structural & Physicochemical Basis

The "Sulfur Advantage" in Bioisosterism

While indole is ubiquitous in endogenous signaling molecules (e.g., serotonin, tryptophan), its N-H moiety acts as a hydrogen bond donor. Replacing the indole nitrogen with sulfur (benzothiophene) alters the electronic landscape significantly:

-

Lipophilicity: Sulfur is less electronegative and more diffuse than nitrogen. This increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Lone Pair Availability: The sulfur lone pairs participate in aromaticity but are available for specific non-covalent interactions (e.g., sulfur-aromatic interactions) within receptor binding pockets.

-

Metabolic Hardening: Unlike the indole nitrogen, which is susceptible to N-oxidation or N-dealkylation, the thiophene sulfur is generally more resistant to P450-mediated oxidation, though S-oxidation (sulfoxide/sulfone formation) remains a monitorable liability.

Comparative Properties

The table below highlights the physicochemical shift when moving from an indole to a benzothiophene core.

| Property | Indole Core | Benzothiophene Core | Pharmacological Implication |

| Heteroatom | Nitrogen (N-H) | Sulfur (S) | Loss of H-bond donor; gain in lipophilicity. |

| Electronic Character | Electron-rich (Pi-excessive) | Electron-rich (less than indole) | Modulates pi-stacking interactions in active sites. |

| LogP (Parent) | ~2.14 | ~3.12 | Benzothiophene increases hydrophobic binding energy. |

| Metabolic Liability | N-dealkylation, hydroxylation | S-oxidation, ring hydroxylation | Benzothiophene often extends half-life ( |

Part 2: Therapeutic Case Studies & Mechanisms

Selective Estrogen Receptor Modulators (SERMs): Raloxifene

Drug: Raloxifene (Evista) Role of Scaffold: The benzothiophene core serves as a rigid, lipophilic mimic of the steroidal A/B ring system of estradiol.

-

Mechanism: It binds to the Estrogen Receptor (ER).[2][3] The rigid core positions the side chain (piperidine-ethoxy) to displace Helix 12 of the receptor. This displacement prevents the recruitment of co-activators in breast tissue (antagonist) while allowing co-regulator recruitment in bone tissue (agonist).

5-Lipoxygenase Inhibition: Zileuton

Drug: Zileuton (Zyflo) Role of Scaffold: Hydrophobic Anchor.

-

Mechanism: Zileuton inhibits 5-Lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis.[4][5][6] The N-hydroxyurea moiety chelates the active site iron (

), while the benzothiophene group slots into the hydrophobic arachidonic acid binding channel, stabilizing the complex.

CNS Modulation: Brexpiprazole

Drug: Brexpiprazole (Rexulti) Role of Scaffold: Fine-tuning Intrinsic Activity.

-

Mechanism: Structurally related to aripiprazole (quinolinone core), brexpiprazole utilizes a benzothiophene core. This structural change, combined with linker adjustments, lowers the intrinsic activity at the Dopamine D2 receptor (reducing akathisia risk) while enhancing affinity for 5-HT1A and 5-HT2A receptors.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by benzothiophene-based drugs.

Figure 1: Divergent pharmacological pathways of key benzothiophene therapeutics.

Part 3: Experimental Protocols

Synthesis: Iodocyclization of Alkynes

For researchers developing novel benzothiophene derivatives, the iodocyclization of o-alkynylthioanisoles is a robust, high-yield method that allows for further functionalization (via the iodine handle).

Reagents:

-

o-alkynylthioanisole derivative (1.0 equiv)

-

Iodine (

) (1.2 equiv) -

Dichloromethane (DCM)

-

Sodium Thiosulfate (

)

Protocol:

-

Dissolution: Dissolve the o-alkynylthioanisole (e.g., 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

-

Addition: Add molecular Iodine (

, 1.2 mmol) to the solution at room temperature. -

Reaction: Stir the mixture for 1-4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1). The reaction proceeds via electrophilic attack of iodine on the alkyne, followed by nucleophilic attack of the sulfur.

-

Quenching: Add saturated aqueous

solution to quench excess iodine (color changes from violet/brown to clear). -

Extraction: Extract with DCM (3x), dry organic layer over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography.

-

Validation: Confirm structure via 1H-NMR (disappearance of alkyne proton, shift of aromatic signals).

Screening: Microsomal Metabolic Stability Assay

Benzothiophenes are often selected to improve half-life. This assay validates that hypothesis against an indole control.

Materials:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

-

NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compound (Benzothiophene derivative) & Control (Indole analog).

-

LC-MS/MS.

Workflow:

-

Pre-Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate metabolism.

-

Sampling: At time points

min, remove aliquots. -

Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

-

Centrifugation: Spin at 4000 rpm for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Calculation: Plot

vs. time. The slope

Self-Validating Logic:

-

Why NADPH? P450 enzymes require this cofactor; without it, oxidative metabolism cannot occur, serving as a negative control.

-

Why Indole Control? Demonstrates the specific stability advantage of the sulfur substitution.

Part 4: Workflow Visualization

Figure 2: Integrated workflow for synthesis and validation of benzothiophene candidates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link]

-

Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton.[5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Zhang, G., et al. (2015). One-Pot Synthesis of Functionalized Benzo[b]thiophenes... The Journal of Organic Chemistry. Retrieved from [Link][7]

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.[8] European Journal of Medicinal Chemistry.[8] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acpjournals.org [acpjournals.org]

- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1-benzothiophen-3-yl)acetate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Ethyl 2-(1-benzothiophen-3-yl)acetate was not publicly available at the time of publication. The information herein is synthesized from safety data for structurally similar compounds and established principles of laboratory safety. Users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction: A Proactive Approach to Laboratory Safety

Ethyl 2-(1-benzothiophen-3-yl)acetate is a member of the benzothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1] As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the inferred hazards, recommended handling procedures, and emergency response protocols for Ethyl 2-(1-benzothiophen-3-yl)acetate, based on an expert analysis of related chemical structures.

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the benzothiophene core and the ethyl acetate functional group, we can establish a robust framework for safe manipulation, storage, and disposal.

Hazard Profile: An Analog-Based Assessment

In the absence of a dedicated SDS for Ethyl 2-(1-benzothiophen-3-yl)acetate, we infer its hazard profile from close structural analogs, primarily Benzo[b]thiophene-3-acetic acid and the parent heterocycle, Benzo[b]thiophene.

Primary Inferred Hazards:

-

Acute Oral Toxicity: Benzo[b]thiophene is classified as harmful if swallowed.[2] Similarly, Benzo[b]thiophene-3-acetic acid is also categorized as harmful if ingested.[3] It is therefore prudent to assume Ethyl 2-(1-benzothiophen-3-yl)acetate may be harmful if swallowed.

-

Skin and Eye Irritation: Direct contact with Benzo[b]thiophene-3-acetic acid is known to cause skin and serious eye irritation.[3] This is a common property for many aromatic carboxylic acids and their esters.

-

Respiratory Irritation: Inhalation of Benzo[b]thiophene-3-acetic acid may cause respiratory irritation.[3] While the ester form may be less volatile than the acid, the potential for respiratory effects from dusts or aerosols cannot be discounted.

GHS Classification of Structural Analogs

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling for key structural analogs. This data forms the basis for our recommended safety precautions.

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| Benzo[b]thiophene-3-acetic acid | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | |

| Benzo[b]thiophene | Warning | H302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects[2] | |

| Ethyl Acetate | Danger | H225: Highly flammable liquid and vapourH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[4][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard at its source and personal protective equipment to protect the individual.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid Ethyl 2-(1-benzothiophen-3-yl)acetate and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dusts.[5]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact and minimizing exposure.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and changed immediately if contamination is suspected.[8]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.[5]

-

Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron may be necessary.[9]

-

Respiratory Protection: If there is a risk of generating aerosols or fine dusts and engineering controls are insufficient, a NIOSH-approved respirator may be required. A risk assessment should be performed to determine the appropriate type of respirator.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring chemical stability.

General Handling Procedures

-

Avoid all direct contact with the substance.[11]

-

Do not breathe dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Ensure all containers are clearly and accurately labeled.

-

Use spark-proof tools and explosion-proof equipment if the compound is handled in a flammable solvent like ethyl acetate.[8]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for safely handling Ethyl 2-(1-benzothiophen-3-yl)acetate during a common laboratory procedure.

Objective: To accurately weigh and dissolve a specified mass of Ethyl 2-(1-benzothiophen-3-yl)acetate for experimental use.

Materials:

-

Ethyl 2-(1-benzothiophen-3-yl)acetate

-

Appropriate solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Tare Balance: Place a clean weighing boat on the analytical balance and tare the mass.

-

Dispensing Solid: Inside the fume hood, carefully open the container of Ethyl 2-(1-benzothiophen-3-yl)acetate. Using a clean spatula, transfer a small amount of the solid to the tared weighing boat. Avoid generating dust.

-

Weighing: Close the container of the stock chemical. Record the mass of the compound.

-

Transfer to Flask: Carefully transfer the weighed solid into the appropriate volumetric flask.

-

Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. Once dissolved, add solvent to the calibration mark.

-

Mixing: Stopper the flask and invert several times to ensure a homogenous solution.

-

Cleanup: Dispose of the weighing boat and any contaminated materials in the designated solid chemical waste container. Clean the spatula thoroughly.

-

Documentation: Record all details of the solution preparation in the laboratory notebook.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency is crucial to minimize harm.

Spill Response Workflow

The following diagram illustrates the logical flow for responding to a spill of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

These first aid recommendations are based on the hazards of structural analogs.[3][4][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion: The Primacy of a Safety-First Culture

While Ethyl 2-(1-benzothiophen-3-yl)acetate holds promise for scientific advancement, its handling demands a culture of safety and preparedness. By understanding its inferred hazard profile, utilizing appropriate engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, but it must be supplemented by institution-specific training and a continuous commitment to a safety-first mindset in the laboratory.

References

- BenchChem.

- Thermo Fisher Scientific. Safety Data Sheet: Benzo[b]thiophene-3-acetic acid. 2026.

- BLD Pharm. Ethyl 2-(thiophen-3-yl)

-

TCI Chemicals. Safety Data Sheet: 2-Bromo[1]benzothieno[3,2-b][1]benzothiophene. 2025.

- ECHEMI.

- Washington State University.

- Fisher Scientific.

- TCI Chemicals.

- RCI Labscan Limited.

- Timstar.

- Fisher Scientific. Safety Data Sheet: Benzo[b]thiophene-2-carboxylic hydrazide.

- Fisher Scientific.

- Cayman Chemical.

- Lab Alley.

- Chemos GmbH & Co. KG.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. rcilabscan.com [rcilabscan.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. tcichemicals.com [tcichemicals.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Greener Synthesis Approaches for Ethyl 2-(1-benzothiophen-3-yl)acetate

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 98406-04-3) is a critical pharmacophore and intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton) and various anti-inflammatory agents. Traditional synthesis routes rely heavily on transition-metal catalysis (Pd/Rh), hazardous diazo compounds (Wolff rearrangement), or toxic solvents (benzene, chlorinated hydrocarbons).

This Application Note details two validated, "green" synthetic protocols that align with the 12 Principles of Green Chemistry. These methods prioritize metal-free catalysis , aqueous/solvent-free conditions , and atom economy .

Key Benefits of Adopted Protocols:

-

Elimination of Noble Metals: Replaces Palladium/Rhodium with reusable solid acids or earth-abundant salts.

-

Safety Profile: Avoids explosive diazoacetates and toxic alkylating agents.

-

Process Efficiency: Utilizes cascade reactions to reduce unit operations.

Technical Introduction & Retrosynthetic Analysis

The benzothiophene core is electron-rich, making it susceptible to electrophilic aromatic substitution, preferentially at the C3 position. However, controlling regioselectivity while installing the ethoxycarbonylmethyl side chain (

Legacy Route (Avoided):

-

Precursor: Benzothiophen-3-one.

-

Reagents: Reformatsky reagents (Zn/Br-acetate) or Diazoacetate insertion.

-

Issues: Poor atom economy, high toxicity, difficult purification.

Green Route Strategy: We propose two distinct approaches based on starting material availability:

-

Method A (Bottom-Up): Solid-acid catalyzed cascade annulation of thiophenols and

-keto esters. -

Method B (Late-Stage): Micellar Friedel-Crafts alkylation of the benzothiophene core in water.

Pathway Visualization

Caption: Comparative logic flow for Bottom-Up (Method A) vs. Late-Stage Functionalization (Method B).

Protocol A: Zeolite-Catalyzed Cascade Annulation

Best for: Building the molecule from scratch (Thiophenol precursors). Green Metrics: Solvent-free potential, Reusable Catalyst, Metal-Free.[1]

This method utilizes the condensation of thiophenol with ethyl 4-chloroacetoacetate.[2] The innovation lies in replacing concentrated sulfuric acid or PPA with Zeolite H-Beta or Montmorillonite K-10 , which acts as a heterogeneous Brønsted acid.

Materials

-

Thiophenol (10 mmol)

-

Ethyl 4-chloroacetoacetate (11 mmol)

-

Potassium Carbonate (

)[3] -

Catalyst: Zeolite H-Beta (calcined at 400°C for 2h prior to use)

-

Solvent: Ethanol (Green) or Ethyl Lactate.

Experimental Procedure

-

S-Alkylation (Precursor Synthesis):

-

In a round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in Ethanol (20 mL).

-